Cas no 2097937-13-6 (2-2-oxo-2-(piperidin-1-yl)ethyl-2H,3H,5H,7H,8H-thiopyrano4,3-cpyridazin-3-one)

2-2-オキソ-2-(ピペリジン-1-イル)エチル-2H,3H,5H,7H,8H-チオピラノ[4,3-c]ピリダジン-3-オンは、チオピラノピリダジン骨格を有する複素環式化合物です。この化合物は、ピペリジン環とピリダジン環が結合した特異な構造を持ち、医薬品中間体としての潜在的な応用が期待されます。高い分子安定性と反応性を兼ね備えており、創薬研究における重要な構築ブロックとして有用です。特に、チオピラン環とピリダジン環の融合構造により、生体適合性や標的選択性の向上が可能です。有機合成化学において、多様な修飾が可能な官能基を有している点も特徴です。

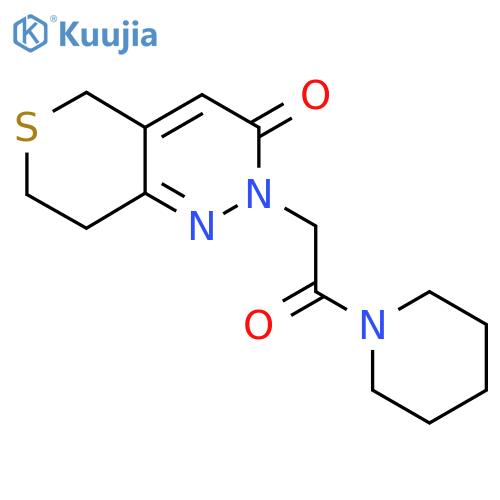

2097937-13-6 structure

商品名:2-2-oxo-2-(piperidin-1-yl)ethyl-2H,3H,5H,7H,8H-thiopyrano4,3-cpyridazin-3-one

2-2-oxo-2-(piperidin-1-yl)ethyl-2H,3H,5H,7H,8H-thiopyrano4,3-cpyridazin-3-one 化学的及び物理的性質

名前と識別子

-

- 2-2-oxo-2-(piperidin-1-yl)ethyl-2H,3H,5H,7H,8H-thiopyrano4,3-cpyridazin-3-one

- 2-[2-oxo-2-(piperidin-1-yl)ethyl]-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one

- AKOS032461277

- 2-(2-oxo-2-piperidin-1-ylethyl)-7,8-dihydro-5H-thiopyrano[4,3-c]pyridazin-3-one

- 2097937-13-6

- F6546-1863

-

- インチ: 1S/C14H19N3O2S/c18-13-8-11-10-20-7-4-12(11)15-17(13)9-14(19)16-5-2-1-3-6-16/h8H,1-7,9-10H2

- InChIKey: PRGSDIZBCALZNS-UHFFFAOYSA-N

- ほほえんだ: S1CCC2C(=CC(N(CC(N3CCCCC3)=O)N=2)=O)C1

計算された属性

- せいみつぶんしりょう: 293.11979803g/mol

- どういたいしつりょう: 293.11979803g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 20

- 回転可能化学結合数: 2

- 複雑さ: 481

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 78.3Ų

- 疎水性パラメータ計算基準値(XlogP): 0.3

2-2-oxo-2-(piperidin-1-yl)ethyl-2H,3H,5H,7H,8H-thiopyrano4,3-cpyridazin-3-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6546-1863-2mg |

2-[2-oxo-2-(piperidin-1-yl)ethyl]-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one |

2097937-13-6 | 2mg |

$88.5 | 2023-09-08 | ||

| Life Chemicals | F6546-1863-5mg |

2-[2-oxo-2-(piperidin-1-yl)ethyl]-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one |

2097937-13-6 | 5mg |

$103.5 | 2023-09-08 | ||

| Life Chemicals | F6546-1863-30mg |

2-[2-oxo-2-(piperidin-1-yl)ethyl]-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one |

2097937-13-6 | 30mg |

$178.5 | 2023-09-08 | ||

| Life Chemicals | F6546-1863-3mg |

2-[2-oxo-2-(piperidin-1-yl)ethyl]-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one |

2097937-13-6 | 3mg |

$94.5 | 2023-09-08 | ||

| Life Chemicals | F6546-1863-20mg |

2-[2-oxo-2-(piperidin-1-yl)ethyl]-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one |

2097937-13-6 | 20mg |

$148.5 | 2023-09-08 | ||

| Life Chemicals | F6546-1863-15mg |

2-[2-oxo-2-(piperidin-1-yl)ethyl]-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one |

2097937-13-6 | 15mg |

$133.5 | 2023-09-08 | ||

| Life Chemicals | F6546-1863-50mg |

2-[2-oxo-2-(piperidin-1-yl)ethyl]-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one |

2097937-13-6 | 50mg |

$240.0 | 2023-09-08 | ||

| Life Chemicals | F6546-1863-100mg |

2-[2-oxo-2-(piperidin-1-yl)ethyl]-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one |

2097937-13-6 | 100mg |

$372.0 | 2023-09-08 | ||

| Life Chemicals | F6546-1863-20μmol |

2-[2-oxo-2-(piperidin-1-yl)ethyl]-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one |

2097937-13-6 | 20μmol |

$118.5 | 2023-09-08 | ||

| Life Chemicals | F6546-1863-10μmol |

2-[2-oxo-2-(piperidin-1-yl)ethyl]-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one |

2097937-13-6 | 10μmol |

$103.5 | 2023-09-08 |

2-2-oxo-2-(piperidin-1-yl)ethyl-2H,3H,5H,7H,8H-thiopyrano4,3-cpyridazin-3-one 関連文献

-

Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552

-

Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926

-

Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221

-

Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214

-

5. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785

2097937-13-6 (2-2-oxo-2-(piperidin-1-yl)ethyl-2H,3H,5H,7H,8H-thiopyrano4,3-cpyridazin-3-one) 関連製品

- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)

- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)

- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)

- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)

- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)

- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

- 2279938-29-1(Alkyne-SS-COOH)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬